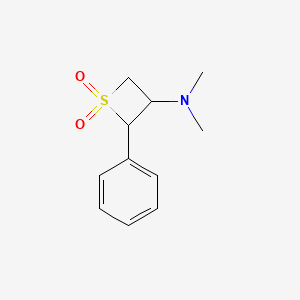
N-ethyl-2-phenyl-ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-phenyl-ethanethioamide: is an organic compound with the molecular formula C10H13NS It belongs to the class of thioamides, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-phenyl-ethanethioamide can be achieved through several methods. One common approach involves the reaction of N-ethyl-2-phenyl-ethanamide with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction typically proceeds as follows:
N-ethyl-2-phenyl-ethanamide+P2S5→this compound+by-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-ethyl-2-phenyl-ethanethioamide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Products with substituted nucleophiles
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioamide-containing compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: N-ethyl-2-phenyl-ethanethioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-ethyl-2-phenyl-ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
- N-phenylthioacetamide
- Thioacetanilide
- N-ethylthioacetamide
Comparison: N-ethyl-2-phenyl-ethanethioamide is unique due to the presence of both an ethyl group and a phenyl group attached to the ethanethioamide backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, N-phenylthioacetamide lacks the ethyl group, which can influence its solubility and reactivity. Thioacetanilide, on the other hand, has a simpler structure with only a phenyl group attached to the thioamide moiety.
Propriétés
Numéro CAS |
5449-14-9 |
|---|---|
Formule moléculaire |
C10H13NS |
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
N-ethyl-2-phenylethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Clé InChI |
ZJHJOVJUUIVJMU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



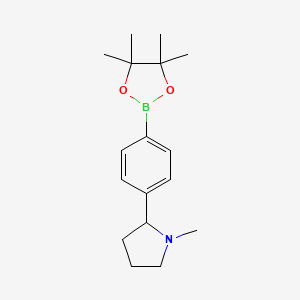
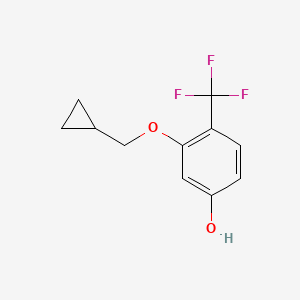
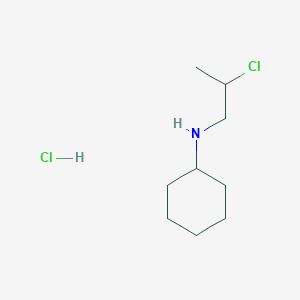
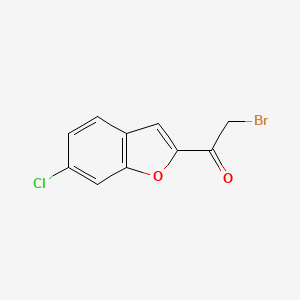

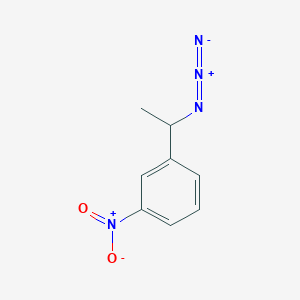
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
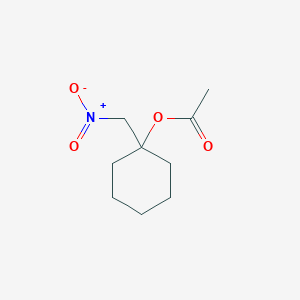
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
